Chloro(methanesulfonyl)dinitromethane

Description

Properties

CAS No. |

58300-69-9 |

|---|---|

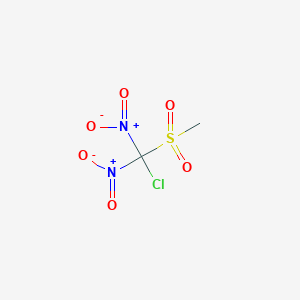

Molecular Formula |

C2H3ClN2O6S |

Molecular Weight |

218.57 g/mol |

IUPAC Name |

chloro-methylsulfonyl-dinitromethane |

InChI |

InChI=1S/C2H3ClN2O6S/c1-12(10,11)2(3,4(6)7)5(8)9/h1H3 |

InChI Key |

SKGUZTVRPDNVHU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(methanesulfonyl)dinitromethane can be synthesized through a multi-step process involving the chlorination of methanesulfonic acid followed by nitration. The general synthetic route involves:

Chlorination of Methanesulfonic Acid: Methanesulfonic acid is reacted with thionyl chloride or sulfuryl chloride to produce methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Chloro(methanesulfonyl)dinitromethane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of methanesulfonyl derivatives.

Reduction: Formation of amino derivatives.

Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Chloro(methanesulfonyl)dinitromethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(methanesulfonyl)dinitromethane involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, while the nitro groups can participate in redox reactions. The methanesulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the compound .

Comparison with Similar Compounds

Methanesulfonyl Chloride (CH₃SO₂Cl)

Structural Similarities : Both compounds share a methanesulfonyl group (CH₃SO₂-) and a chloro substituent.

Key Differences : Methanesulfonyl chloride lacks nitro groups, making it less dense and less prone to explosive decomposition.

Applications :

- Methanesulfonyl chloride is widely used as a sulfonating agent in organic synthesis to introduce sulfonyl groups .

- Chloro(methanesulfonyl)dinitromethane’s nitro groups likely render it suitable for high-energy applications or as a precursor in nitration reactions.

Safety : Methanesulfonyl chloride is corrosive and reacts violently with water, requiring stringent handling . The target compound’s nitro groups may pose additional hazards, such as thermal instability.

Chloromethyl Chlorosulfate (ClCH₂OSO₂Cl)

Structural Similarities : Contains chlorinated and sulfonate functional groups.

Key Differences : Chloromethyl chlorosulfate features a chlorosulfate (-OSO₂Cl) group instead of methanesulfonyl and nitro groups.

Applications :

- Used as an intermediate in controlled industrial processes, such as polymer production .

- The target compound’s nitro groups may expand its utility in explosives or propellants.

Reactivity : Chlorosulfates are highly reactive in esterification, whereas the nitro groups in the target compound could dominate its reactivity, leading to different degradation pathways.

Ortho-Substituted Chloro-Methanesulfonyl Aromatic Compounds

Example : Compound 94 (from ) with ortho-chloro and methanesulfonyl groups on a phenyl ring .

Structural Comparison :

- Aromatic vs. Aliphatic : Compound 94’s aromatic system allows for π-π interactions in biological systems, while the target’s aliphatic structure may increase electrophilicity.

Biological Activity : - Compound 94 exhibited enhanced antiviral activity compared to analogs, highlighting the importance of substituent positioning .

- The target compound’s aliphatic nitro groups may reduce biological specificity but increase reactivity in non-pharmaceutical applications (e.g., explosives).

Thiazolidinone and FAK Inhibitor Derivatives

Thiazolidinones (): Substitution at C-2 (e.g., 3-chlorophenyl) and N-3 affects reverse transcriptase inhibition . FAK Inhibitors ():

- Replacement of chloro with CF₃ or methanesulfonyl groups reduced kinase inhibition (e.g., compound 7e, IC₅₀ > 100 nM vs. TAE-226’s 1.4 nM) .

Implications for Comparison : - Substituent electronic effects (e.g., nitro groups’ strong electron withdrawal) in the target compound may drastically alter reactivity compared to these pharmaceutical analogs.

Research Findings and Implications

- Substituent Positioning : Ortho-substitution of chloro and methanesulfonyl groups enhances biological activity in aromatic systems (e.g., compound 94) , but aliphatic systems (like the target) may prioritize reactivity over specificity.

- Electronic Effects : Nitro groups significantly increase electrophilicity and thermal instability, distinguishing the target from simpler sulfonyl chlorides .

- Safety Considerations : Compounds with nitro groups require stringent handling protocols, akin to chlorosulfates and sulfonyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.